1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-13-3-4-15(9-14(13)2)17-11-29-21-23-24-22(25(17)21)30-12-18(26)16-5-6-19-20(10-16)28-8-7-27-19/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMOUVYPWORPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structure includes a benzodioxin moiety and a triazole-thiazole hybrid, which are significant for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzodioxin and triazole moieties may contribute to free radical scavenging activities. Studies have shown that derivatives of benzodioxin compounds can reduce oxidative stress markers in vitro.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In a study involving cyclooxygenase (COX) inhibition:
- COX-1 and COX-2 Inhibition : The compound demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory pathway. Compounds derived from similar structures showed up to 90% inhibition in COX-2 selectivity compared to standard drugs like diclofenac .
Analgesic Effects
In pain models, analogs of this compound exhibited analgesic properties comparable to traditional NSAIDs:
- Pain Relief : Analgesic activity was assessed through various models, showing a protective effect against pain comparable to sodium diclofenac .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Fungicidal Activity : Certain derivatives showed promising fungicidal activities against pathogens like Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1% .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds:
- Acetylcholinesterase and α-glucosidase Inhibition : Compounds similar in structure were screened against these enzymes, indicating potential therapeutic applications for conditions like Alzheimer’s disease and Type 2 diabetes mellitus .
Case Study 1: COX Inhibition and Anti-inflammatory Activity
A study synthesized several benzodioxin derivatives, including the target compound. The results indicated that:
- Compounds exhibited significant COX-2 inhibitory activity (90% selectivity).
- Analgesic activity was noted at levels comparable to established anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
In evaluating the antimicrobial properties of related compounds:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 13a | Sclerotinia sclerotiorum | 75.0 |
| 13b | Alternaria solani | 72.2 |
| 13c | Gibberella zeae | 69.4 |
| 13d | Phytophthora capsica | 65.0 |
These findings suggest that structural modifications can enhance antimicrobial efficacy .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The triazolothiazole core distinguishes the target compound from triazolothiadiazoles (e.g., compound 11c in ), which exhibit a sulfur-rich thiadiazole ring fused to triazole. Thiadiazoles are known for antimicrobial and anti-inflammatory activities, while triazolothiazoles may offer distinct electronic profiles due to sulfur positioning .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
- Benzodioxin Moiety : Shared with ’s compound (825605-36-5), this group may contribute to π-π stacking interactions in biological targets .
Table 2: Substituent Impact on Physicochemical Properties
| Compound | Substituent | LogP (Estimated) | Solubility |
|---|---|---|---|
| Target Compound | 3,4-Dimethylphenyl | ~3.5 | Low aqueous |
| Compound | 4-Ethoxybenzyl | ~2.8 | Moderate |
| Compound | 3-Pyridyl | ~1.2 | High |
Pharmacological Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
